molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate

Cat. No. B3427701
CAS RN: 61363-31-3
M. Wt: 236.31 g/mol
InChI Key: YKVJWMKLQRKVNG-UHFFFAOYSA-N
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Description

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a chemical compound with the CAS Number: 61363-31-3 . It has a molecular weight of 236.31 . It is available in powder form .


Synthesis Analysis

The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves several steps. For instance, N-(Adamantan-1-yl)pyrrolidin-2-one (TIM-2) was obtained by the reaction of 1-bromadamantane with pyrrolidin-2-one . Homoadamantane-fused pyrrolidin-2-one (TIM-1) was obtained from β-dicarbonyl derivatives of homoadamantane . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .


Molecular Structure Analysis

The InChI Code for Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is 1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a powder with a molecular weight of 236.31 . It is stored at a temperature of 4 degrees Celsius .

Future Directions

The future directions for research on Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate could include further exploration of its psychotropic activity, as well as its potential applications in the treatment of anxiety and depressive disorders . Additionally, more studies could be conducted to understand its chemical reactions and safety profile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves the cyclization of a precursor compound followed by esterification.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of ethyl acetoacetate to form the precursor compound.", "Step 2: The precursor compound is cyclized by heating it in ethanol with sodium ethoxide as a catalyst.", "Step 3: The resulting product is then treated with acetic acid to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then esterified with ethanol and sodium bicarbonate as a catalyst to form the final product.", "Step 5: The final product is purified by washing with water, drying with magnesium sulfate, and recrystallization from petroleum ether." ] }

CAS RN

61363-31-3

Product Name

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3

InChI Key

YKVJWMKLQRKVNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Canonical SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Origin of Product

United States

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